6-((Cyclopropylmethyl)amino)pyridazin-3-ol
Overview
Description
6-((Cyclopropylmethyl)amino)pyridazin-3-ol is a useful research compound. Its molecular formula is C8H11N3O and its molecular weight is 165.19 g/mol. The purity is usually 95%.
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Mechanism of Action
- The primary target of 6-((Cyclopropylmethyl)amino)pyridazin-3-ol is serine/threonine-protein kinase pim-1 in humans . Pim-1 is involved in various cellular processes, including cell survival, proliferation, and differentiation.
- The compound’s capacity to inhibit calcium ion influx is crucial for platelet aggregation activation . This inhibition likely affects platelet function and clotting.
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
6-((Cyclopropylmethyl)amino)pyridazin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit phosphodiesterase enzymes, which are crucial in regulating intracellular levels of cyclic nucleotides. This inhibition can lead to increased levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate, thereby affecting various signaling pathways .
Additionally, this compound interacts with proteins involved in inflammatory responses, such as cyclooxygenase and lipoxygenase. By modulating the activity of these enzymes, the compound can exhibit anti-inflammatory properties . The nature of these interactions typically involves binding to the active sites of the enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s inhibition of phosphodiesterase enzymes can lead to altered signaling through pathways that depend on cyclic nucleotides, such as the protein kinase A and protein kinase G pathways .
Furthermore, this compound can affect gene expression by modulating transcription factors that are regulated by cyclic nucleotides. This can result in changes in the expression of genes involved in inflammation, cell proliferation, and apoptosis . The compound also impacts cellular metabolism by influencing the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active sites of phosphodiesterase enzymes, leading to their inhibition. This binding is facilitated by the presence of specific functional groups in the compound that interact with amino acid residues in the enzyme’s active site .
In addition to enzyme inhibition, this compound can modulate the activity of transcription factors by influencing their phosphorylation status. This modulation occurs through the regulation of cyclic nucleotide levels, which in turn affects the activity of kinases and phosphatases that control transcription factor activity . These molecular interactions result in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods .
Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity. These changes are often observed in in vitro studies using cultured cells, as well as in in vivo studies using animal models . The temporal effects of the compound are influenced by its concentration, duration of exposure, and the specific cellular context.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects, such as anti-inflammatory and cardioprotective properties . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity .
Threshold effects are often observed, where a certain dosage is required to achieve a therapeutic effect, while doses above this threshold can result in toxicity. The dosage effects of this compound are influenced by factors such as the route of administration, the animal species used, and the duration of treatment .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites .
These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its bioavailability, distribution, and elimination. The interaction of this compound with metabolic enzymes can also impact metabolic flux and the levels of specific metabolites in cells and tissues .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through specific transporters, such as organic anion transporters and organic cation transporters .
Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also affected by factors such as blood flow, tissue permeability, and the presence of binding proteins in the extracellular matrix .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound can be targeted to specific cellular compartments or organelles through the presence of targeting signals or post-translational modifications .
For example, this compound can be localized to the nucleus, where it can interact with transcription factors and influence gene expression. It can also be targeted to the mitochondria, where it can affect mitochondrial function and cellular metabolism . The subcellular localization of the compound is influenced by its chemical structure and the presence of specific functional groups.
Properties
IUPAC Name |
3-(cyclopropylmethylamino)-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c12-8-4-3-7(10-11-8)9-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQIOEDSUSBCDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=NNC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.